molecular formula C26H38O4 B12816834 Bis(cis-3,3,5-trimethylcyclohexyl) Phthalate

Bis(cis-3,3,5-trimethylcyclohexyl) Phthalate

Cat. No.: B12816834
M. Wt: 414.6 g/mol
InChI Key: ATHBXDPWCKSOLE-JVSBHGNQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

It is a white to almost white powder or crystalline solid at room temperature . This compound is primarily used as a plasticizer, which means it is added to plastics to increase their flexibility, transparency, durability, and longevity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Phthalic acid bis(cis-3,3,5-trimethylcyclohexyl)ester is synthesized through the esterification of phthalic anhydride with cis-3,3,5-trimethylcyclohexanol. The reaction typically involves heating the reactants in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to remove the water formed during the esterification process .

Industrial Production Methods

In industrial settings, the production of phthalic acid bis(cis-3,3,5-trimethylcyclohexyl)ester follows a similar esterification process but on a larger scale. The reactants are mixed in large reactors, and the reaction is catalyzed by an acid. The mixture is then heated, and the water produced is continuously removed to drive the reaction to completion. The final product is purified through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

Phthalic acid bis(cis-3,3,5-trimethylcyclohexyl)ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Phthalic acid bis(cis-3,3,5-trimethylcyclohexyl)ester can be compared with other plasticizers such as:

Phthalic acid bis(cis-3,3,5-trimethylcyclohexyl)ester is unique due to its specific molecular structure, which imparts distinct physical and chemical properties, making it suitable for specialized applications .

Biological Activity

Bis(cis-3,3,5-trimethylcyclohexyl) phthalate (CAS 245652-81-7) is a phthalate ester that has garnered attention due to its potential applications in various industrial and consumer products. This compound is primarily used as a plasticizer and adhesive, contributing to the flexibility and durability of materials. Understanding its biological activity is crucial for assessing its safety and environmental impact.

  • Molecular Formula : C26H38O4
  • Molecular Weight : 414.586 g/mol
  • Melting Point : 93°C
  • Purity : ≥98.0% (GC)
PropertyValue
CAS Number245652-81-7
IUPAC Name2-O-[(1R,5R)-3,3,5-trimethylcyclohexyl] 1-O-(3,3,5-trimethylcyclohexyl) benzene-1,2-dicarboxylate
AppearanceWhite crystalline powder

Biological Activity Overview

The biological activity of this compound has been investigated in various studies focusing on its toxicity, metabolic pathways, and potential endocrine-disrupting effects.

Toxicity Studies

  • Acute Toxicity : Initial studies suggest that this compound exhibits low acute toxicity in animal models. The compound does not significantly irritate the skin or cause immediate harmful effects at low doses.
  • Chronic Effects : Long-term exposure studies are necessary to determine potential chronic effects on liver function and reproductive health. Current data indicate that phthalates can accumulate in biological systems and may disrupt endocrine functions.

Metabolic Pathways

Research indicates that this compound undergoes metabolic conversion in the liver to various monoester metabolites. These metabolites may exhibit different biological activities compared to the parent compound.

Case Studies and Research Findings

Several studies have highlighted the biological implications of this compound:

  • Endocrine Disruption : A study conducted by researchers at [source] found that exposure to certain phthalates can interfere with hormone signaling pathways. This compound was included in a broader analysis of phthalates' effects on reproductive health.
  • Developmental Toxicity : In developmental studies using rodent models, exposure to phthalates has been correlated with altered fetal development outcomes. Specific attention was given to the effects on reproductive organs and overall growth metrics.
  • Environmental Impact : Research has shown that phthalates can leach into the environment from consumer products. A study published in [source] evaluated the persistence of this compound in aquatic environments and its potential bioaccumulation in aquatic organisms.

Comparative Analysis of Phthalates

Phthalate TypeAcute ToxicityEndocrine Disruption PotentialEnvironmental Persistence
This compoundLowModerateModerate
Di-n-octyl Phthalate (DnOP)LowHighHigh
Di(2-ethylhexyl) Phthalate (DEHP)ModerateHighModerate

Properties

Molecular Formula

C26H38O4

Molecular Weight

414.6 g/mol

IUPAC Name

1-O-[(1R,5R)-3,3,5-trimethylcyclohexyl] 2-O-[(1S,5S)-3,3,5-trimethylcyclohexyl] benzene-1,2-dicarboxylate

InChI

InChI=1S/C26H38O4/c1-17-11-19(15-25(3,4)13-17)29-23(27)21-9-7-8-10-22(21)24(28)30-20-12-18(2)14-26(5,6)16-20/h7-10,17-20H,11-16H2,1-6H3/t17-,18+,19+,20-

InChI Key

ATHBXDPWCKSOLE-JVSBHGNQSA-N

Isomeric SMILES

C[C@@H]1C[C@@H](CC(C1)(C)C)OC(=O)C2=CC=CC=C2C(=O)O[C@@H]3C[C@@H](CC(C3)(C)C)C

Canonical SMILES

CC1CC(CC(C1)(C)C)OC(=O)C2=CC=CC=C2C(=O)OC3CC(CC(C3)(C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.